Uralene
Uralene
Uralene belongs to the class of organic compounds known as 2'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 2'-position. Thus, uralene is considered to be a flavonoid lipid molecule. Uralene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, uralene is primarily located in the membrane (predicted from logP). Outside of the human body, uralene can be found in herbs and spices. This makes uralene a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
150853-99-9
VCID:
VC21135162
InChI:
InChI=1S/C21H20O7/c1-10(2)4-5-11-8-14(23)15(24)9-12(11)20-21(27-3)19(26)17-16(28-20)7-6-13(22)18(17)25/h4,6-9,22-25H,5H2,1-3H3
SMILES:
CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C
Molecular Formula:
C21H18O7
Molecular Weight:
384.4 g/mol
Uralene
CAS No.: 150853-99-9
Cat. No.: VC21135162
Molecular Formula: C21H18O7
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Uralene belongs to the class of organic compounds known as 2'-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 2'-position. Thus, uralene is considered to be a flavonoid lipid molecule. Uralene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, uralene is primarily located in the membrane (predicted from logP). Outside of the human body, uralene can be found in herbs and spices. This makes uralene a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 150853-99-9 |
| Molecular Formula | C21H18O7 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 2-[4,5-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-5,6-dihydroxy-3-methoxychromen-4-one |
| Standard InChI | InChI=1S/C21H20O7/c1-10(2)4-5-11-8-14(23)15(24)9-12(11)20-21(27-3)19(26)17-16(28-20)7-6-13(22)18(17)25/h4,6-9,22-25H,5H2,1-3H3 |
| Standard InChI Key | VRZAKSFJNYJYJJ-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C |
| Canonical SMILES | CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C |
| Melting Point | 216-218°C |
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